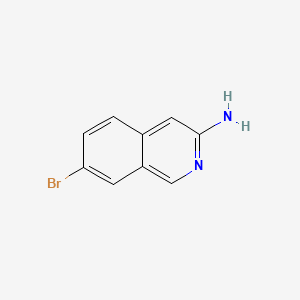

7-Bromoisoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTKUAFGTDENLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680959 | |

| Record name | 7-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-02-3 | |

| Record name | 7-Bromo-3-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192815-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisoquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 7-Bromoisoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, expected characterization data, and the reactivity profile of this compound, serving as a vital resource for professionals in drug discovery and organic synthesis.

Compound Profile

This compound is a bifunctional molecule featuring an isoquinoline core, which is a prominent scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a bromine atom at the 7-position and an amino group at the 3-position makes it a versatile intermediate for further chemical modifications.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the amino group is a key pharmacophoric element and a site for derivatization.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1192815-02-3 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Exact Mass | 221.97926 Da | [2] |

| Appearance | Yellow to brown solid (predicted) | |

| Topological Polar Surface Area | 38.9 Ų | [2] |

| InChIKey | FBTKUAFGTDENLW-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC2=CN=C(C=C21)N)Br | [2] |

Synthesis of this compound

Proposed Synthetic Route 1: Sandmeyer Reaction

A plausible and direct route to this compound is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its substitution with a bromide.[1] This approach would start from the precursor 7-aminoisoquinolin-3-amine.

Workflow for Sandmeyer Reaction Synthesis

Materials:

-

7-Aminoisoquinolin-3-amine

-

Hydrobromic acid (48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: 7-Aminoisoquinolin-3-amine is dissolved in aqueous hydrobromic acid and the solution is cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the CuBr mixture.

-

Decomposition: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling to room temperature, the mixture is basified with a cold aqueous NaOH solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Proposed Synthetic Route 2: Buchwald-Hartwig Amination

An alternative approach involves the palladium-catalyzed Buchwald-Hartwig amination.[1] This would likely start from 3,7-dibromoisoquinoline, with a selective amination at the 3-position. The selectivity could be influenced by the choice of palladium catalyst, ligand, and reaction conditions.

Workflow for Buchwald-Hartwig Amination Synthesis

Materials:

-

3,7-Dibromoisoquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or another suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like lithium bis(trimethylsilyl)amide)

-

Diatomaceous earth

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A reaction vessel is charged with 3,7-dibromoisoquinoline, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Amination: Anhydrous toluene and the ammonia source are added. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of diatomaceous earth. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the isoquinoline protons. The protons on the pyridine ring are generally more deshielded. A broad singlet corresponding to the amine (NH₂) protons would also be expected. Based on predictive data, the aromatic protons are expected in the δ 7.8–8.5 ppm range, and the amine protons around δ 5.2–5.5 ppm.[1]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals, one for each carbon atom in the molecule. The carbon atom attached to the bromine (C7) and the carbons of the pyridine ring will have characteristic chemical shifts.

-

2D NMR: Techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Low-Resolution MS (LRMS): Electron Ionization (EI) or Electrospray Ionization (ESI) would show the molecular ion peak. A characteristic feature for a compound containing one bromine atom is the presence of two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4] For this compound, these peaks would be expected at m/z 222 and 224.

-

High-Resolution MS (HRMS): This technique provides the exact mass of the molecular ion, allowing for the unequivocal determination of the elemental composition (C₉H₇⁷⁹BrN₂ or C₉H₇⁸¹BrN₂).[1]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (typically in the 3350–3450 cm⁻¹ region) and C-Br stretching vibrations (in the 550–650 cm⁻¹ range).[1]

A summary of the expected characterization data is provided in Table 2.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: δ ~7.8–8.5 ppm; Amine (NH₂) protons: δ ~5.2–5.5 ppm (broad singlet)[1] |

| ¹³C NMR | 9 distinct signals corresponding to the carbon skeleton. |

| Mass Spec (MS) | Molecular ion peaks at m/z ≈ 222 and 224 (in a ~1:1 ratio). |

| HRMS | Calculated for C₉H₇⁷⁹BrN₂ + H⁺: 222.9869; Found: [Value to be determined experimentally]. |

| IR (cm⁻¹) | ~3450-3350 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~650-550 (C-Br stretch).[1] |

Reactivity and Applications

This compound is a valuable building block due to the orthogonal reactivity of its two functional groups.

-

Reactions at the C7-Bromo Position: The bromine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters.[1]

-

Stille Coupling: For C-C bond formation with organostannanes.[1]

-

Sonogashira Coupling: To introduce alkynyl groups.[1]

-

Buchwald-Hartwig Amination: To form C-N bonds, leading to 7-amino, 7-alkylamino, or 7-arylamino derivatives.[1]

-

-

Reactions at the C3-Amino Group: The primary amino group is nucleophilic and can undergo a variety of transformations, such as:

-

Acylation to form amides.

-

Alkylation to form secondary and tertiary amines.

-

Diazotization to form a diazonium salt, which can be subsequently displaced by various nucleophiles.

-

The dual functionality of this compound allows for the systematic modification of the isoquinoline scaffold, enabling the generation of libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting areas such as oncology, infectious diseases, and neurological disorders.[1]

Safety Information

Based on GHS classifications for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to 7-Bromoisoquinolin-3-amine

This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthetic pathways, and reactivity, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

3-AMINO-7-BROMOISOQUINOLINE[1]

-

7-BROMO-3-ISOQUINOLINAMINE[1]

-

7-bromo-isoquinolin-3-amine[1]

-

3-Isoquinolinamine, 7-bromo-[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |

| Molecular Weight | 223.07 g/mol | PubChem[1] |

| CAS Number | 1192815-02-3 | Benchchem[2] |

| InChI Key | FBTKUAFGTDENLW-UHFFFAOYSA-N | Benchchem[2] |

| Canonical SMILES | C1=CC(=CC2=CN=C(C=C21)N)Br | PubChem[1] |

| Appearance | Solid (predicted) | |

| Solubility | Slightly soluble in water.[3] | ChemicalBook[3] |

Synthesis and Reactivity

The isoquinoline scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds that exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound, with its bromo and amino functionalities, serves as a versatile intermediate for the synthesis of novel therapeutic agents.[2]

Retrosynthetic Analysis:

A retrosynthetic approach to this compound suggests several potential synthetic routes. The primary disconnections involve the C7-Br bond and the C3-N bond, leading back to simpler precursors.[2] A logical precursor would be isoquinolin-3-amine, which would then undergo regioselective bromination at the C7 position.[2] Another strategy involves constructing the isoquinoline ring from a precursor that already contains the bromo and amino or protected amino functionalities.[2]

Caption: Retrosynthetic analysis of this compound.

Synthetic Methodologies:

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the synthesis of related brominated isoquinolines can be adapted. A common approach involves the direct bromination of an isoquinoline precursor using a brominating agent like N-bromosuccinimide (NBS) in an acidic medium.[4]

Experimental Protocol: General Procedure for Bromination of Isoquinolines

The following is a generalized protocol for the bromination of an isoquinoline, which can be optimized for the synthesis of this compound.

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

-

Acidic Medium: The flask is charged with concentrated sulfuric acid and cooled to 0°C.

-

Substrate Addition: The isoquinoline precursor (e.g., isoquinolin-3-amine) is slowly added to the stirred acid, ensuring the temperature is maintained below 30°C.

-

Brominating Agent: N-Bromosuccinimide (NBS), recrystallized prior to use, is added portion-wise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., -10°C to room temperature) for a designated period, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired brominated isoquinoline.

Reactivity and Further Functionalization:

The 7-bromo and 3-amino groups on the isoquinoline core are versatile handles for a variety of synthetic transformations, enabling the creation of diverse chemical libraries for drug discovery.[2]

-

Reactions at the 7-Bromo Position: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[2][4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl substituents.[2]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding 7-amino, 7-alkylamino, or 7-arylamino derivatives.[2]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups.[2]

-

Stille Coupling: Reaction with organostannanes for C-C bond formation.[2]

-

-

Reactions at the 3-Amino Position: The primary amino group is nucleophilic and can undergo various transformations.[2]

Caption: Reactivity of this compound.

Potential Applications and Research Landscape

The current research landscape for this compound and its isomers primarily focuses on their utility as synthetic intermediates in the development of therapeutic agents, particularly in oncology and neurology.[2] While extensive studies on the intrinsic biological activities of this compound itself are not widely published, the reactivity of its functional groups makes it a valuable building block for generating libraries of novel compounds for biological screening.[2] Future research directions include the exploration of its reactivity to create diverse molecular architectures and the targeted synthesis of biologically active molecules for various therapeutic areas.[2]

References

An In-depth Technical Guide on the Solubility and Stability of 7-Bromoisoquinolin-3-amine

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. This guide provides a comprehensive overview of the solubility and stability of 7-Bromoisoquinolin-3-amine, including detailed experimental protocols and conceptual workflows.

While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide outlines the methodologies to determine these crucial parameters.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. Solubility is typically determined in various aqueous and organic solvents to understand its behavior in biological systems and formulation processes.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Methodologies |

| 1.2 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |

| 4.5 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |

| 6.8 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |

| 7.4 | 37 ± 1 | Data not available | Shake-Flask, HPLC-UV |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Methodologies |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask, HPLC-UV |

| Ethanol | 25 | Data not available | Shake-Flask, HPLC-UV |

| Acetonitrile | 25 | Data not available | Shake-Flask, HPLC-UV |

Stability Data

Stability testing is essential to determine a compound's shelf-life and identify potential degradation products.[1][2] These studies expose the compound to various stress conditions to evaluate its chemical integrity over time.[1][2]

Table 3: Stability of this compound under Stress Conditions

| Condition | Duration | Purity (%) | Degradation Products | Methodologies |

| Acidic (0.1 N HCl, 37°C) | 24 hours | Data not available | Data not available | LC-MS |

| Basic (0.1 N NaOH, 37°C) | 24 hours | Data not available | Data not available | LC-MS |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | Data not available | Data not available | LC-MS |

| Photolytic (ICH Q1B) | 24 hours | Data not available | Data not available | LC-MS |

| Thermal (60°C) | 24 hours | Data not available | Data not available | LC-MS |

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible data.

3.1. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining thermodynamic solubility.[3] An excess amount of the compound is agitated in a specific solvent until equilibrium is reached.

Caption: Workflow for Shake-Flask Solubility Determination.

3.2. Stability Indicating Method using LC-MS

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[2]

Caption: Workflow for a Forced Degradation Study.

Potential Signaling Pathway Involvement

The isoquinoline scaffold is a common feature in many biologically active molecules, often targeting protein kinases. While the specific targets of this compound are not well-defined in public literature, a hypothetical interaction with a generic kinase signaling pathway can be conceptualized.

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

References

quantum chemical calculations for 7-Bromoisoquinolin-3-amine

An In-depth Technical Guide to Quantum Chemical Calculations for 7-Bromoisoquinolin-3-amine

Introduction

This compound is a heterocyclic aromatic compound featuring an isoquinoline core. The strategic placement of a bromine atom at the 7-position and an amino group at the 3-position makes it a valuable intermediate in synthetic organic chemistry. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Concurrently, the amino group is a key pharmacophoric element capable of forming critical hydrogen bonds with biological targets, and it offers a site for further chemical modifications.[1]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the intrinsic properties of molecules like this compound.[1][3] These computational methods provide profound insights into a molecule's electronic structure, stability, reactivity, and spectroscopic signatures. By modeling its properties, researchers can predict its behavior, understand reaction mechanisms, and guide the rational design of novel derivatives for applications in drug development and materials science.[1][3] This guide details the theoretical framework and a standardized protocol for conducting such calculations.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard workflow for performing quantum chemical calculations on this compound using common computational chemistry software packages like Gaussian or ORCA.

1. Geometry Optimization: The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

-

Software: Gaussian, ORCA, or equivalent quantum chemistry software.

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is widely used for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

The convergence criteria should be set to tight or very tight to ensure a precise final structure.

-

2. Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to characterize the stationary point and to predict the infrared (IR) and Raman spectra.

-

Procedure:

-

Using the optimized coordinates from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The calculated frequencies correspond to the vibrational modes of the molecule and can be used to simulate the IR spectrum. A scaling factor (e.g., ~0.967 for B3LYP) is often applied to the raw frequencies to better match experimental data.

-

3. Electronic and Reactivity Descriptor Analysis: These calculations provide insight into the molecule's electronic distribution and chemical reactivity.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas, while blue regions (positive potential) indicate electron-poor areas.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer, hyperconjugative interactions, and the formal charge distribution on each atom.

4. Spectroscopic Property Prediction:

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. Calculated chemical shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

UV-Visible Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This calculation provides the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions.

Data Presentation: Summarized Quantitative Results

The quantitative data derived from the calculations should be organized into clear and concise tables for easy interpretation and comparison with potential experimental results.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C7-Br | 1.912 |

| C3-N(amine) | 1.375 | |

| N2-C1 | 1.321 | |

| N2-C3 | 1.380 | |

| C8a-C4a | 1.415 | |

| Bond Angles | C6-C7-Br | 119.5 |

| C4-C3-N(amine) | 121.0 | |

| C1-N2-C3 | 117.8 |

| Dihedral Angle | C1-N2-C3-C4 | 179.9 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹)[1] | Assignment |

|---|---|---|---|

| ν(N-H) asym | 3485 | 3500–3200 | Asymmetric N-H stretch |

| ν(N-H) sym | 3370 | 3500–3200 | Symmetric N-H stretch |

| δ(N-H) | 1630 | 1650–1580 | N-H scissoring |

| ν(C=N) | 1595 | 1620–1550 | C=N stretch of isoquinoline ring |

| ν(C=C) | 1550 | 1600–1450 | Aromatic C=C stretch |

| ν(C-Br) | 680 | 700-500 | C-Br stretch |

Table 3: Key Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.63 eV |

| Dipole Moment | 2.51 Debye |

| Ionization Potential | 5.85 eV |

| Electron Affinity | 1.22 eV |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift | Experimental Range for C7-Br[1] | Experimental Range for C3-NH₂[1] |

|---|---|---|---|---|---|

| H1 | 8.95 | C1 | 152.5 | ||

| H4 | 7.20 | C3 | 148.0 | ~145 | |

| H5 | 8.15 | C4 | 110.2 | ||

| H6 | 7.65 | C4a | 135.8 | ||

| H8 | 7.90 | C5 | 128.9 | ||

| NH₂ | 5.30 (broad) | C6 | 130.1 | ||

| C7 | 122.3 | ~125 | |||

| C8 | 127.5 |

| | | C8a | 129.4 | | |

Table 5: Predicted UV-Vis Absorption Spectra in Gas Phase (TD-DFT)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.185 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.095 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 | 0.250 | HOMO → LUMO+1 |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the relationships between calculated molecular properties.

Caption: A typical workflow for quantum chemical analysis.

Caption: Relationship between structure and calculated properties.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive framework for the detailed characterization of this compound at the molecular level. The methodologies outlined in this guide, from geometry optimization to the prediction of spectroscopic and electronic properties, offer a comprehensive approach to understanding its intrinsic characteristics. The resulting data on bond parameters, vibrational modes, frontier orbital energies, and potential reactive sites are crucial for predicting the molecule's behavior. These theoretical insights are invaluable for guiding synthetic modifications and for the rational design of new chemical entities with tailored properties for advanced applications in medicinal chemistry and materials science.

References

Commercial Availability and Synthetic Utility of 7-Bromoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinolin-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution with a bromine atom at the 7-position and an amino group at the 3-position provides two reactive sites for diverse chemical modifications. This guide provides an in-depth overview of its commercial availability, synthetic utility, and potential applications in the development of novel therapeutics, particularly in the areas of oncology and neurology.

Commercial Availability

This compound (CAS No. 1192815-02-3) is available from several commercial suppliers as a research chemical.[1] The purity and available quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Weight | Molecular Formula | Purity | Available Quantities |

| Benchchem | 1192815-02-3 | 223.07 g/mol | C₉H₇BrN₂ | >95% | Inquire |

| Frontier Specialty Chemicals | 1192815-02-3 | 223.07 g/mol | C₉H₇BrN₂ | N/A | From 250 mg |

| Santa Cruz Biotechnology | 1192815-02-3 | 223.07 g/mol | C₉H₇BrN₂ | N/A | Inquire |

| Sigma-Aldrich (Isomer) | 891785-28-7 | 223.1 g/mol | C₉H₇BrN₂ | 95% | Inquire |

Note: Data is compiled from publicly available information and may vary. Purity and availability of isomers like 6-Bromoisoquinolin-3-amine are also listed for comparison.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol [2] |

| CAS Number | 1192815-02-3[1] |

| Appearance | Off-White Solid[3] |

| Boiling Point (Isomer) | 387.6°C at 760 mmHg (for 6-bromoisoquinolin-3-amine)[4] |

| Flash Point (Isomer) | 188.2°C (for 6-bromoisoquinolin-3-amine)[4] |

| InChI Key | FBTKUAFGTDENLW-UHFFFAOYSA-N[1] |

Synthetic Utility and Key Reactions

The primary value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the C7 position and the amino group at the C3 position serve as handles for a variety of chemical transformations.

Reactions at the C7-Bromo Position

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 7-position.[1]

-

Stille Coupling: Coupling with organostannanes provides an alternative route for C-C bond formation.[1]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of 7-amino, 7-alkylamino, or 7-arylamino derivatives.[1]

-

Sonogashira Coupling: This reaction with terminal alkynes provides access to 7-alkynylisoquinolines.[1]

Reactions at the C3-Amino Group

The primary amino group at the C3 position is nucleophilic and can undergo a range of transformations:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[1]

-

N-Alkylation: Introduction of alkyl groups.[1]

-

N-Arylation: Formation of diarylamines.[1]

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles.[1]

Experimental Protocols

Retrosynthetic Analysis and Potential Synthetic Workflow

A logical approach to the synthesis involves the construction of the isoquinoline core followed by functional group interconversion.

Caption: Proposed synthetic pathway for this compound.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Substituted Heterocycle (Illustrative)

This protocol is a general representation and would require optimization for this compound.

-

Reaction Setup: To a flame-dried Schlenk flask, add the bromo-substituted heterocycle (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, its derivatives, particularly those synthesized via cross-coupling reactions, are of significant interest as potential modulators of key signaling pathways implicated in disease.

Kinase Inhibition

The isoquinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound are promising candidates for screening against various kinases. Key signaling pathways often targeted by such inhibitors include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7]

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a wide range of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.[8][9][10]

Caption: Potential inhibition of the PI3K/Akt pathway by this compound derivatives.

Caption: Potential inhibition of the MAPK pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

Kinase Inhibitor Screening Assay (General Protocol)

A variety of assay formats can be used to screen for kinase inhibitors, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[11][12] The following is a general protocol for a luminescence-based kinase assay.

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Prepare serial dilutions of the this compound derivatives.

-

Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luciferase/luciferin-based reagent). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (e.g., using AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of cell viability.[13]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable and commercially available building block for the synthesis of diverse molecular libraries. Its strategic functionalization allows for the facile generation of derivatives with the potential to modulate key biological pathways, particularly those involved in cancer and neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to utilize this versatile scaffold in their drug discovery and development efforts.

References

- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]

- 2. This compound | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 6-Bromoisoquinolin-3-amine | 891785-28-7 [sigmaaldrich.com]

- 5. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK signaling pathway alters expression of midgut ALP and ABCC genes and causes resistance to Bacillus thuringiensis Cry1Ac toxin in diamondback moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1][4] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-Bromoisoquinolin-3-amine, a key transformation for the synthesis of substituted isoquinolinediamines, which are important scaffolds in medicinal chemistry.

The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success of the reaction and can be tailored to the specific amine coupling partner.[5][6]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that involves the following key steps[5][6][7]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-isoquinolin-3,7-diamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Bulky, electron-rich phosphine ligands are often crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][7]

Data Presentation: Reaction Conditions

The selection of the catalyst, ligand, base, and solvent is critical for optimizing the yield and purity of the desired product. The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

| Component | Reagent/Conditions | Typical Concentration/Amount | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 mol% | A common and effective Pd(0) source.[7] |

| Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% | Requires in-situ reduction to Pd(0).[5] | |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 2-10 mol% | A versatile ligand for a wide range of amines.[7][8] |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 2-10 mol% | Effective for coupling with primary amines.[1] | |

| RuPhos, XPhos, DavePhos | 2-10 mol% | Bulky, electron-rich ligands often providing good results for aryl bromides.[9] | |

| Base | NaOtBu (Sodium tert-butoxide) | 1.2-2.0 equivalents | A strong, non-nucleophilic base suitable for many couplings.[9][10] |

| Cs₂CO₃ (Cesium carbonate) | 1.5-2.5 equivalents | A milder base, often used for sensitive substrates.[11] | |

| K₃PO₄ (Potassium phosphate) | 1.5-2.5 equivalents | Another milder base option.[11][12] | |

| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous and degassed solvents are essential.[2][7] |

| Tetrahydrofuran (THF) | 0.1 - 0.5 M | An alternative anhydrous solvent.[11][12] | |

| Temperature | 80-110 °C | - | Reaction temperature is substrate-dependent and may require optimization.[6][7] |

| Atmosphere | Inert (Argon or Nitrogen) | - | Crucial to prevent oxidation of the catalyst and ligands.[11] |

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The reaction should be carried out under an inert atmosphere using anhydrous solvents.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., toluene or dioxane)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).

-

Addition of Reagents: To the same tube, add the base (e.g., Cs₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.2 equivalents).

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the amine.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-isoquinolin-3,7-diamine.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

Application Notes and Protocols for N-acylation of 7-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 7-Bromoisoquinolin-3-amine, a key transformation in the synthesis of diverse bioactive molecules. N-acylated isoquinolines are a class of compounds with significant pharmacological interest, exhibiting a range of activities including anticancer, anti-inflammatory, and enzyme inhibition.[1][2][3] This protocol outlines two common methods for N-acylation: using an acyl chloride and using an acid anhydride. It includes reaction parameters, purification procedures, and expected outcomes. Furthermore, this document presents the biological significance of N-acylated isoquinolines, highlighting their potential as therapeutic agents.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Modification of the isoquinoline core, such as through N-acylation of an amino substituent, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4][5] this compound serves as a versatile building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the amino group allowing for the introduction of various acyl groups. The resulting N-acylated products have shown promise as inhibitors of enzymes such as topoisomerase I and as modulators of inflammatory pathways like the MAPKs/NF-κB pathway.[6][7]

Data Presentation

The following table summarizes typical yields for N-acylation reactions of various amines and heterocyclic compounds under different conditions, providing an expected range for the N-acylation of this compound.

| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

| Various N-based heterocycles | Acetyl chloride | Potter's clay | Solvent-free | 4-35 min | 69-97 | [4] |

| Indole | Carboxylic acid | DMAPO/Boc2O | Not specified | Not specified | >85 (for 104 compounds) | [8] |

| Various amines | Benzotriazole activated acids | None | Water | Not specified | High | |

| Phenylethylamine | Acetyl chloride | Triethylamine | Chloroform | 2-3 hours | >99 | |

| Aromatic and aliphatic amines | Acetonitrile | Alumina | Not specified | 27 min (flow) | Good to excellent | [5] |

| Amino alcohols | Acetic anhydride | None | Solvent-free | Few minutes | 85-90 | [2] |

The following table presents examples of biologically active N-acylated isoquinoline derivatives and their reported activities.

| Compound | Biological Activity | IC50/EC50 | Reference |

| 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one | In vitro antitumor activity | Not specified | [4] |

| 1-styryl isoquinoline derivatives | Anti-proliferation against HGC-27 cells | 0.04 µM and 0.08 µM | [1] |

| Phenylaminoisoquinolinequinones | Antiproliferative activity | Submicromolar | [9] |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Suppression of pro-inflammatory mediators | Not specified | [7] |

| 11-(i)butoxyindeno[1,2-c]isoquinoline | Topoisomerase I inhibitory activity | Potent | [6] |

| Thioquinoline–benzohydrazide linked phenylacetamides | α-glucosidase inhibitory activity | 14.0 µM to 373.85 µM | [10] |

Experimental Protocols

Protocol 1: N-acylation using Acyl Chloride

This protocol is adapted from a general procedure for the N-acylation of amines.[11]

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equivalents)

-

Triethylamine (TEA) or Pyridine (2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated this compound.

Protocol 2: N-acylation using Acid Anhydride

This protocol is a general method for acylation using an anhydride.[2]

Materials:

-

This compound

-

Acid anhydride (e.g., Acetic anhydride) (1.5 equivalents)

-

Pyridine (as solvent and base) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in an inert solvent like DCM.

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.

-

Addition of Acylating Agent: Add the acid anhydride (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat if necessary. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental Workflow

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Convenient synthesis of indeno[1,2-c]isoquinolines as constrained forms of 3-arylisoquinolines and docking study of a topoisomerase I inhibitor into DNA-topoisomerase I complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes: 7-Bromoisoquinolin-3-amine as a Versatile Building Block for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinolin-3-amine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmaceutical agents. Its structure, featuring a reactive bromine atom at the 7-position and a nucleophilic amino group at the 3-position, allows for selective functionalization and the introduction of various pharmacophoric elements.[1] This strategic placement of functional groups makes it an ideal starting material for developing novel therapeutics, particularly in the areas of oncology and neurology.[1] The isoquinoline core itself is a privileged structure found in numerous biologically active natural products and synthetic drugs.[1]

These application notes provide an overview of the utility of this compound in drug discovery, including its application in the synthesis of kinase inhibitors and agents for neurodegenerative diseases. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications

The unique bifunctional nature of this compound allows for its elaboration into a wide array of complex molecules. The two primary sites for modification are the C7-bromo position and the C3-amino group.

-

Modification at the C7-Position: The bromine atom is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.[1] Commonly employed reactions include:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

Stille Coupling

-

-

Modification at the C3-Position: The primary amino group is a key pharmacophore and a site for further chemical derivatization through reactions such as:[1]

-

N-Acylation

-

N-Alkylation

-

N-Arylation

-

This versatility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of the resulting compounds.

Application in Oncology: Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival, is a frequently targeted pathway in cancer therapy.[3][4][5] Derivatives of isoquinoline and related heterocycles have shown potent inhibitory activity against kinases in this pathway.[3][4][5][6]

| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |

| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 | [3] |

| Pyrido[3,2-d]pyrimidine | mTOR | 37 | [3] |

| Quinoline Analogue | PI3Kδ | 42 | [6] |

| Quinoline Analogue | mTOR | 59 | [6] |

| Thieno[3,2-c]pyridin-4-amine | BTK | 11.8 | [7] |

Signaling Pathway Targeted by Isoquinoline-Based Kinase Inhibitors

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based kinase inhibitors in cancer therapy.

References

- 1. This compound | 1192815-02-3 | Benchchem [benchchem.com]

- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of 7-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Isoquinoline derivatives are important structural motifs in medicinal chemistry, and the introduction of an alkynyl group at the 7-position of the isoquinoline ring can provide valuable intermediates for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Sonogashira coupling of 7-bromoisoquinolin-3-amine with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving palladium and copper complexes.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1][4] Reductive elimination from the resulting palladium(II) complex affords the desired alkynylated product and regenerates the active palladium(0) catalyst.[1][4] An amine base is typically used to neutralize the hydrogen halide byproduct.[2]

Experimental Protocols

Herein, we provide a representative protocol for the Sonogashira coupling of this compound. This protocol is based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.[1]

General Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 0.01-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 equiv), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv).[1] Add an anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)). To this mixture, add the terminal alkyne (1.1-1.5 equiv) dropwise.[1] The reaction mixture is then stirred at a temperature ranging from room temperature to 80-110 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[1] The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography on silica gel to yield the desired 7-alkynylisoquinolin-3-amine.[1]

Data Presentation

The following tables summarize typical reagents and reaction conditions for the Sonogashira coupling reaction.

Table 1: Reagents for Sonogashira Coupling

| Reagent | Role | Typical Examples | Stoichiometry (equiv) |

| Aryl Halide | Substrate | This compound | 1.0 |

| Terminal Alkyne | Coupling Partner | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene | 1.1 - 1.5 |

| Palladium Catalyst | Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.01 - 0.05 |

| Copper(I) Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) | 0.02 - 0.10 |

| Base | Acid Scavenger | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | - |

Table 2: Reaction Conditions for Sonogashira Coupling

| Parameter | Typical Range | Notes |

| Temperature | Room Temperature - 110 °C | The reactivity of the aryl bromide may necessitate heating.[2] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst.[3] |

Mandatory Visualizations

Caption: General workflow for the Sonogashira coupling reaction.

Caption: Sonogashira coupling of this compound.

References

Application Notes and Protocols for the Synthesis of 7-Arylisoquinolin-3-amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. In particular, 7-arylisoquinolin-3-amines are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors, anticancer agents, and fluorescent probes. The strategic introduction of an aryl group at the C7-position of the isoquinoline core allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the synthesis of 7-arylisoquinolin-3-amines starting from the readily available precursor, 7-bromoisoquinolin-3-amine. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1][2] This reaction is widely favored in pharmaceutical and academic laboratories due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product (7-arylisoquinolin-3-amine) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Workflow and Signaling Pathway Diagrams

The general experimental workflow for the synthesis of 7-arylisoquinolin-3-amines via Suzuki-Miyaura coupling is outlined below.

The catalytic cycle, a fundamental signaling pathway in this chemical transformation, can be visualized as follows:

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative reaction conditions and yields for the synthesis of various 7-arylisoquinolin-3-amines from this compound. Please note that specific yields are highly dependent on the electronic and steric properties of the arylboronic acid used. The data presented is based on typical outcomes for similar heterocyclic systems.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux, 12 h | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 °C, 8 h | 80-92 |

| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O | 110 °C, 16 h | 75-88 |

| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 °C, 10 h | 70-85 |

| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 °C, 18 h | 60-75 |

| 6 | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (3) | THF/H₂O | 65 °C, 12 h | 88-98[4] |

| 7 | Various arylboronic acids | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 110 °C, 1 h (MW) | 70-95[5] |

Yields are based on reported values for analogous systems and may require optimization for specific substrates.[4][5]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 7-phenylisoquinolin-3-amine.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

-

Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure 7-phenylisoquinolin-3-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[6]

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.1 equiv.), and Cs₂CO₃ (2.5 equiv.).[5]

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the vial.[5]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 110-140 °C) for a specified time (typically 10-30 minutes).[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the desired 7-arylisoquinolin-3-amine.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 7-arylisoquinolin-3-amines from this compound. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific arylboronic acid being used to optimize reaction yields and purity. The protocols provided herein offer robust starting points for the synthesis of a diverse library of 7-arylisoquinolin-3-amine derivatives for further investigation in drug discovery and development programs. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2 H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 7-Bromoisoquinolin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the biological and photophysical properties of the isoquinoline scaffold. The bromine atom at the 7-position serves as a key handle for introducing a wide range of molecular diversity through well-established cross-coupling methodologies.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, Buchwald-Hartwig amination for the synthesis of C-N linkages, Sonogashira coupling for the introduction of alkynyl moieties, and the Heck reaction for C-C bond formation with alkenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl and aryl-heteroaryl structures, which are common motifs in pharmacologically active molecules.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a chloro-isoquinolinone derivative has been reported and can be adapted for this compound.[2]

-

To a reaction vial, add this compound (1.0 equiv.), the corresponding arylboronic acid or boronate ester (1.2 equiv.), and a suitable base such as K₂CO₃ (1.3 equiv.).[2]

-

Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.5–5 mol%), and a ligand like Sphos (1.5–15 mol%).[2]

-

The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Add a degassed solvent mixture, such as THF/H₂O.[2]

-

The reaction mixture is stirred at a specified temperature (e.g., 65 °C) for a designated time (e.g., 12 hours).[2]

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-isoquinolin-3-amine.

Data Presentation: Suzuki-Miyaura Coupling of a Structurally Similar Isoquinoline Derivative